![molecular formula C11H14F3NO2 B15092853 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol](/img/structure/B15092853.png)
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol
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Overview
Description
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes to optimize yield and purity. The reaction conditions, such as temperature and reagent ratios, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and amino-substituted compounds, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Another fluorinated diamine used in the synthesis of polyimides.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Known for its high thermal stability and mechanical strength.
Uniqueness
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is unique due to its specific combination of the trifluoromethyl group and the butanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Biological Activity
4-[4-Amino-2-(trifluoromethyl)phenoxy]butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its effects in different biological systems, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H14F3N1O2 |
Molecular Weight | 277.24 g/mol |
Density | 1.4 g/cm³ |
Melting Point | 155-156 °C |
Boiling Point | 554.8 °C at 760 mmHg |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a similar compound, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) , has been shown to inhibit the proliferation and migration of breast cancer cells. ATPR operates by modulating the expression of intracellular lipid-binding proteins such as CRABP2 and FABP5, which play crucial roles in cancer cell proliferation and invasion .
Case Study: Inhibition of Breast Cancer Cells
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, ATPR was found to significantly inhibit cell proliferation through the upregulation of CRABP2. The study utilized various assays including MTT and wound healing assays to quantify cell viability and migration .
Antimicrobial Activity
The biological activity of compounds with similar structural features often extends to antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial effects against multi-drug resistant strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against bacteria .
Table: Antimicrobial Efficacy
Compound Name | MIC (μg/mL) | Activity Type |
---|---|---|
Compound A | 93.7 | Antibacterial |
Compound B | 46.9 | Antibacterial |
Compound C | 7.8 | Antifungal |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound can trigger apoptotic pathways through upregulation of pro-apoptotic factors.
- Inhibition of Metastasis : By downregulating key proteins involved in cell migration, it reduces the invasive potential of cancer cells.
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]butan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-7-8(15)3-4-10(9)17-6-2-1-5-16/h3-4,7,16H,1-2,5-6,15H2 |
InChI Key |
TYZIANOTZMQEEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OCCCCO |
Origin of Product |
United States |
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